5-Chloro-2-fluorobenzylzinc bromide

Catalog No.
S6606350
CAS No.
214976-40-6
M.F
C7H5BrClFZn
M. Wt
288.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzylzinc bromide

CAS Number

214976-40-6

Product Name

5-Chloro-2-fluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene

Molecular Formula

C7H5BrClFZn

Molecular Weight

288.8 g/mol

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

PHUIKXHXTDTDPR-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br
  • Carbon-Carbon Bond Formation

    Due to the presence of a zinc-carbon bond (BnZn), 5-Cl-2-F-BnZnBr can potentially participate in Negishi coupling reactions. Negishi coupling involves reacting an organic halide (RX) with an organozinc compound (RZnX) in the presence of a palladium catalyst to form a new carbon-carbon bond (C-C) []. The 5-chloro and 2-fluoro substituents on the benzyl ring might influence the reactivity and regioselectivity of the coupling reaction depending on the chosen reaction conditions.

  • Functionalization of Carbonyl Compounds

    Organozinc reagents like 5-Cl-2-F-BnZnBr can react with carbonyl compounds (aldehydes, ketones) to form alcohols with regio- and stereoselectivity depending on the reaction conditions []. The presence of the halogen substituents (chloro and fluoro) might affect the reactivity of the zinc atom towards the carbonyl group.

5-Chloro-2-fluorobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to a benzyl group that contains both chlorine and fluorine substituents. Its molecular formula is C7_7H5_5BrClF, with a molecular weight of approximately 223.47 g/mol. This compound typically appears as a white to orange powder and is sensitive to air, requiring storage under inert gas conditions to maintain stability. It is classified as hazardous, with potential risks such as skin burns and respiratory irritation due to its corrosive nature .

5-Chloro-2-fluorobenzylzinc bromide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. In these reactions, it can couple with various electrophiles, including aryl halides or vinyl halides, facilitating the formation of carbon-carbon bonds. The presence of both chlorine and fluorine enhances its reactivity and selectivity in these transformations .

The synthesis of 5-Chloro-2-fluorobenzylzinc bromide typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with zinc metal or zinc chloride in an appropriate solvent such as tetrahydrofuran (THF). The general procedure can be summarized as follows:

  • Preparation of the Bromide: Start with 5-chloro-2-fluorobenzyl bromide.
  • Reaction with Zinc: Add zinc powder to the bromide in THF under inert atmosphere conditions.
  • Formation of the Zinc Complex: Stir the mixture at room temperature until complete conversion is observed.
  • Isolation: The resulting zinc complex can be purified by filtration or chromatography.

This synthetic route allows for the efficient generation of the desired organozinc compound suitable for further applications in organic synthesis .

5-Chloro-2-fluorobenzylzinc bromide finds applications primarily in organic synthesis, particularly in:

  • Cross-Coupling Reactions: Used extensively in forming complex organic molecules through reactions with various electrophiles.
  • Pharmaceutical Development: Potentially useful in synthesizing biologically active compounds due to its unique reactivity profile.
  • Material Science: May be explored for developing new materials with specific electronic or optical properties .

Interaction studies involving 5-Chloro-2-fluorobenzylzinc bromide are crucial for understanding its reactivity and potential biological effects. Research often focuses on its interactions with various electrophiles in cross-coupling reactions, assessing factors such as reaction conditions, yield, and selectivity. Additionally, studies may investigate its compatibility with different solvents and reagents to optimize synthetic pathways .

Several compounds share structural similarities with 5-Chloro-2-fluorobenzylzinc bromide, each exhibiting unique properties and applications:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-fluorobenzyl bromideC7_7H5_5BrClFDifferent halogen positioning affects reactivity
2-Chloro-5-fluorobenzyl bromideC7_7H5_5BrClFSimilar structure but distinct electronic properties
4-Fluorobenzylzinc chlorideC7_7H6_6ClFZLacks chlorine at position five; used in different coupling reactions
2,5-Dichloro-3-fluorophenylzinc bromideC7_7H4_4BrClFIncreased chlorination enhances nucleophilicity

These compounds highlight the significance of halogen positioning and substitution patterns on reactivity and application scope in synthetic chemistry. The unique combination of chlorine and fluorine in 5-Chloro-2-fluorobenzylzinc bromide contributes to its distinct chemical behavior compared to its analogs .

Hydrogen Bond Acceptor Count

2

Exact Mass

285.85386 g/mol

Monoisotopic Mass

285.85386 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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